3-Phosphoglycerate

Descripción general

Descripción

El ácido 3-fosfo-D-glicérico es un compuesto bioquímicamente significativo que juega un papel crucial en las vías metabólicas como la glucólisis y el ciclo de Calvin-Benson. Es el enantiómero D del ácido 3-fosfoglicérico y participa en diversas reacciones enzimáticas dentro de los organismos vivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3-fosfo-D-glicérico se puede sintetizar mediante la desfosforilación del 1,3-bisfosfoglicerato, una reacción catalizada por la enzima fosfoglicerato quinasa. Esta reacción se produce en condiciones fisiológicas y es parte de la vía glucolítica .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-fosfo-D-glicérico experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación y reducción: Se puede reducir a ácido glicérico u oxidar para formar otros intermediarios en las vías metabólicas.

Sustitución: El grupo fosfato se puede transferir a otras moléculas mediante reacciones enzimáticas.

Reactivos y condiciones comunes:

Enzimas: La fosfoglicerato quinasa, la fosfoglicerato mutasa y otras enzimas juegan un papel significativo en las reacciones que involucran al ácido 3-fosfo-D-glicérico.

Condiciones fisiológicas: La mayoría de las reacciones ocurren en condiciones de pH y temperatura fisiológicas.

Principales productos:

Ácido 2-fosfo-D-glicérico: Formado a través de la acción de la fosfoglicerato mutasa.

Ácido glicérico: Formado a través de reacciones de reducción

Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzymatic Functions

3-PGA plays a significant role in several metabolic pathways:

- Glycolysis : It is produced from 1,3-bisphosphoglycerate through the action of phosphoglycerate kinase (PGK). This step is vital for ATP production during cellular respiration.

- De Novo Serine Synthesis : 3-PGA serves as a substrate for 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes its conversion to phosphohydroxypyruvate, the first step in serine biosynthesis. This pathway is essential for synthesizing proteins and nucleic acids, making it critical for cell growth and proliferation .

Regulatory Role in Cellular Processes

Recent studies have highlighted the regulatory functions of 3-PGA:

- AMPK Activation : 3-PGA has been identified as an AMPK-specific regulator, stimulating LKB1-STRAD-MO25 activity, which enhances AMPK phosphorylation. This regulation is crucial for maintaining energy homeostasis within cells .

- p53 Phosphorylation : Low levels of 3-PGA can influence the phosphorylation status of p53, a key tumor suppressor protein. The interaction between PHGDH and p53 is modulated by glucose availability, linking cellular metabolism to cancer signaling pathways .

Cancer Research Applications

The role of 3-PGA in cancer metabolism is a burgeoning area of research:

- Targeting PHGDH : Inhibitors of PHGDH have been developed to study their effects on cancer cell proliferation. These inhibitors selectively affect cancer cell lines that depend on de novo serine synthesis while sparing those that utilize extracellular serine .

- Metabolic Flux Analysis : Researchers employ metabolic flux analysis using isotopic labeling to study how alterations in 3-PGA levels affect cellular metabolism in cancer cells. This approach provides insights into how cancer cells adapt their metabolism to support rapid growth .

Case Study 1: PHGDH Inhibition in Cancer Cells

A study demonstrated that small molecule inhibitors of PHGDH effectively reduced the proliferation of melanoma and breast cancer cell lines while having no impact on cell lines that rely on external serine uptake. This selective inhibition indicates the potential for developing targeted cancer therapies based on metabolic vulnerabilities .

Case Study 2: Metabolic Regulation via 3-PGA

Research indicated that low glucose levels lead to decreased concentrations of 3-PGA, which subsequently affects the phosphorylation state of p53. This finding suggests that 3-PGA may act as a signaling molecule that connects nutrient availability with critical cellular responses, including apoptosis and cell cycle regulation .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathways | Intermediate in glycolysis and serine biosynthesis | Essential for ATP production and protein synthesis |

| Cancer Research | Target for inhibitors to disrupt serine synthesis in tumor cells | Selective inhibition reduces tumor cell growth |

| Cellular Regulation | Regulates AMPK activation and p53 phosphorylation | Links metabolism with cellular stress responses |

Mecanismo De Acción

El ácido 3-fosfo-D-glicérico ejerce sus efectos a través de su participación en las vías metabólicas. Actúa como intermediario en la glucólisis, donde se convierte en ácido 2-fosfo-D-glicérico mediante la fosfoglicerato mutasa. Esta conversión es esencial para la producción de ATP, la moneda energética de la célula. El compuesto también participa en el ciclo de Calvin-Benson, contribuyendo a la fijación del dióxido de carbono en los organismos fotosintéticos .

Compuestos similares:

Ácido 2-fosfo-D-glicérico: Otro intermediario en la glucólisis, formado a partir del ácido 3-fosfo-D-glicérico.

1,3-Bisfosfoglicerato: Un precursor del ácido 3-fosfo-D-glicérico en la vía glucolítica.

Ácido glicérico: Una forma reducida del ácido 3-fosfo-D-glicérico.

Singularidad: El ácido 3-fosfo-D-glicérico es único debido a su doble papel tanto en la glucólisis como en el ciclo de Calvin-Benson. Su capacidad para participar en múltiples vías metabólicas destaca su importancia en el metabolismo celular y la producción de energía .

Comparación Con Compuestos Similares

2-Phospho-D-glyceric acid: Another intermediate in glycolysis, formed from 3-phospho-D-glyceric acid.

1,3-Bisphosphoglycerate: A precursor to 3-phospho-D-glyceric acid in the glycolytic pathway.

Glyceric acid: A reduced form of 3-phospho-D-glyceric acid.

Uniqueness: 3-Phospho-D-glyceric acid is unique due to its dual role in both glycolysis and the Calvin-Benson cycle. Its ability to participate in multiple metabolic pathways highlights its importance in cellular metabolism and energy production .

Propiedades

IUPAC Name |

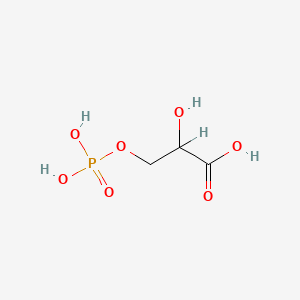

(2R)-2-hydroxy-3-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJPPGNTCRNQQC-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862427 | |

| Record name | D-(-)-3-Phosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-11-1, 3443-58-1 | |

| Record name | 3-phospho-D-glyceric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-(-)-3-Phosphoglyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glycerate 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.